Cis-4-Hydroxy-L-Proline

説明

Contextualization as a Proline Analog in Biological Systems

Cis-4-Hydroxy-L-proline functions as a proline analog, meaning it is structurally similar to the naturally occurring amino acid proline. nih.gov This similarity allows it to be recognized and utilized by cellular machinery, often leading to significant biological effects. Unlike its more common isomer, trans-4-hydroxy-L-proline, which is a major component of collagen, this compound is not typically found in animal proteins. nih.gov Its presence can disrupt normal biological processes, making it a powerful tool for studying cellular metabolism and macromolecule synthesis. researchgate.net

The incorporation of this compound can inhibit collagen synthesis by preventing the proper formation of the collagen triple helix. researchgate.netmedchemexpress.com This inhibitory effect has been a key focus of research, particularly in the context of diseases characterized by excessive collagen deposition. nih.gov Furthermore, studies have shown that proline analogues, including this compound, can influence cell migration. nih.gov

Historical Perspectives in Hydroxyproline (B1673980) Research

The study of hydroxyproline dates back to the early 20th century. In 1902, Hermann Emil Fischer first isolated hydroxyproline from hydrolyzed gelatin. wikipedia.org A few years later, in 1905, Hermann Leuchs accomplished the synthesis of a racemic mixture of 4-hydroxyproline (B1632879). wikipedia.org Early research primarily focused on trans-4-hydroxy-L-proline due to its abundance in collagen, which constitutes about 30% of the total protein mass in mammals. wikipedia.orgbritannica.com

The biological significance of the cis isomer remained less explored for a considerable time, largely due to its rarity in nature and the complexities of its synthesis. waseda.jp Historically, obtaining this compound involved complex chemical synthesis, often starting from the more readily available trans-4-hydroxy-L-proline and inverting the hydroxyl group's position. waseda.jpkyowakirin.com This multi-step process was often inefficient and costly. waseda.jp A significant breakthrough came with the discovery of an enzyme that can directly hydroxylate L-proline at the cis-4 position, paving the way for more efficient and cost-effective production for research purposes. waseda.jpkyowakirin.com

Differentiating this compound from Stereoisomers in Biological and Synthetic Contexts

This compound is one of four stereoisomers of 4-hydroxyproline. Stereoisomers are molecules that have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space. waseda.jpkyowakirin.com The other stereoisomers are trans-4-Hydroxy-L-proline, cis-4-Hydroxy-D-proline, and trans-4-Hydroxy-D-proline.

The key distinction between the cis and trans isomers lies in the spatial arrangement of the hydroxyl (-OH) group relative to the carboxyl (-COOH) group on the pyrrolidine (B122466) ring. In the cis isomer, these two groups are on the same side of the ring, while in the trans isomer, they are on opposite sides. researchgate.net This seemingly subtle difference in stereochemistry leads to profound differences in their biological activities. For instance, while trans-4-hydroxy-L-proline is essential for the stability of the collagen triple helix, this compound acts as an inhibitor of collagen synthesis. nih.govuniversiteitleiden.nl

In synthetic chemistry, the stereochemistry of the starting material is crucial. Accessing trans-4-hydroxyproline derivatives often involves an initial stereoinversion of the more readily available trans-4-hydroxy-L-proline to this compound. publish.csiro.au This is followed by a subsequent reaction that re-establishes the trans configuration with the desired functional group. publish.csiro.au The separation of these stereoisomers can be challenging but is essential for studying their distinct biological roles. researchgate.netuniversiteitleiden.nl

Table 1: Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | (2S,4S)-4-hydroxypyrrolidine-2-carboxylic acid nih.gov |

| Molecular Formula | C5H9NO3 nih.gov |

| Molecular Weight | 131.13 g/mol |

| Melting Point | 257 °C (decomposes) |

| CAS Number | 618-27-9 |

Table 2: Key Research Findings on this compound

| Research Area | Finding | Reference |

|---|---|---|

| Collagen Synthesis | Inhibits collagen production by preventing the formation of the triple helix. | researchgate.netmedchemexpress.com |

| Cell Growth | Can inhibit the growth of certain cell types, including some cancer cells. | fishersci.fi |

| Cell Migration | Proline analogues, including the cis isomer, have been shown to induce cell migration at specific concentrations. | nih.gov |

| Chemical Synthesis | Serves as a key intermediate in the synthesis of various chiral compounds and potential drug molecules. | publish.csiro.au |

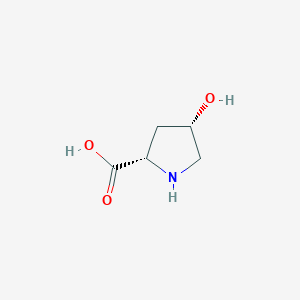

Structure

2D Structure

3D Structure

特性

IUPAC Name |

(2S,4S)-4-hydroxypyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO3/c7-3-1-4(5(8)9)6-2-3/h3-4,6-7H,1-2H2,(H,8,9)/t3-,4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMMYEEVYMWASQN-IMJSIDKUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](CN[C@@H]1C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20883473 | |

| Record name | L-Proline, 4-hydroxy-, (4S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20883473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White powder; [Sigma-Aldrich MSDS] | |

| Record name | cis-Hydroxyproline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12543 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

618-27-9 | |

| Record name | cis-4-Hydroxy-L-proline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=618-27-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydroxyproline cis-form | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000618279 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Proline, 4-hydroxy-, (4S)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | L-Proline, 4-hydroxy-, (4S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20883473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-4-hydroxy-L-proline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.585 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HYDROXYPROLINE, CIS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/43V78B6A3B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | cis-4-Hydroxyproline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0240251 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biological Significance and Functions of Cis 4 Hydroxy L Proline

Interactions with Extracellular Matrix Components

The primary biological impact of cis-4-Hydroxy-L-proline (CHP) stems from its interference with the synthesis and structural integrity of collagen, a key protein of the extracellular matrix.

Impact on Collagen Triple Helix Formation Mechanisms

The stability of the collagen triple helix is critically dependent on the presence of hydroxyproline (B1673980), which is formed by the post-translational hydroxylation of proline residues. nih.govwikipedia.org These residues, particularly in the trans conformation, permit the sharp twisting required for the stable helical structure. wikipedia.orgpnas.org

This compound disrupts this process by being incorporated into the procollagen (B1174764) polypeptide chains. nih.govnih.gov Its presence prevents the polypeptides from folding correctly into a stable, triple-helical conformation. nih.govnih.gov The resulting non-helical procollagen is unstable and highly susceptible to intracellular proteolysis, leading to increased degradation and reduced secretion of functional collagen. nih.govnih.gov This mechanism has been observed in various cell types, including human skin fibroblasts and chick embryo tendon cells. nih.govnih.gov The inhibition of triple-helix formation is a key post-translational mechanism through which CHP exerts its effects on collagen deposition. nih.gov

Cellular Responses and Phenotypes

The disruption of collagen metabolism by this compound triggers a cascade of cellular responses, affecting proliferation, adhesion, and migration.

Inhibition of Cell Proliferation and Growth

A significant cellular response to CHP is the inhibition of cell proliferation and growth. nih.govnih.gov This effect has been documented across a range of cell types, including fibroblasts, epithelial cells, and various tumor cells. nih.govtargetmol.comnih.gov For instance, studies on human skin fibroblasts showed that incubation with CHP reduced their rate of proliferation and lowered their plating efficiency. nih.gov Similarly, CHP inhibited the proliferation of bovine retinal pigment epithelial cells in a dose- and time-dependent manner. nih.gov The anti-proliferative effect is also prominent in cancer cells, where CHP has been shown to inhibit the growth of murine Panc02 and rat DSL6A pancreatic carcinoma cell lines in a dose-dependent fashion. alfa-chemistry.comnih.gov

Effects on Cell Adherence and Migration

This compound also impacts cell adherence and migration, functions critical for tissue development and pathological processes. nih.govnih.gov In cultures of rat pancreatic carcinoma cells (DSL6A), incubation with CHP induced a loss of cell adherence, causing the cells to round up and detach from the culture surface. nih.gov This effect was linked to the proteolytic cleavage of focal adhesion kinase (FAK), a key enzyme in cell adhesion signaling. nih.govfrontiersin.org The loss of adherence could be reversed by the addition of L-proline, demonstrating the competitive nature of the inhibition. nih.gov Similarly, CHP was found to inhibit both the attachment and migration of cultured bovine retinal pigment epithelial cells in a dose-dependent manner. nih.gov

Influence on Specific Cell Types (e.g., Fibroblasts, Schwann Cells, Hepatocytes, Pancreatic Carcinoma Cells)

The effects of this compound vary depending on the cell type, reflecting their unique metabolic and functional characteristics.

Fibroblasts: In human skin fibroblasts, CHP reduces cell proliferation and inhibits the production of procollagen by preventing the folding of polypeptide chains into a stable triple helix. nih.gov In chick tendon fibroblasts, CHP not only reduces collagen synthesis but also significantly increases the intracellular degradation of the abnormal, newly synthesized collagen. nih.gov

Schwann Cells: CHP inhibits the differentiation of Schwann cells and the formation of their basal lamina. nih.gov This is achieved by inhibiting the accumulation of secreted collagen and disrupting its triple-helix formation. nih.gov However, research indicates that CHP's effect is not entirely specific to collagen in these cells, as it also significantly inhibits the accumulation of secreted noncollagenous proteins. nih.gov Despite these effects, CHP was found to have no significant impact on total protein synthesis or cell number in Schwann cell-neuron co-cultures. nih.gov

Hepatocytes: In cultured adult rat hepatocytes, CHP strongly inhibits the induction of DNA synthesis, an effect that can be completely reversed by the addition of excess L-proline. nih.gov High concentrations of CHP were also found to significantly reduce the production of albumin and urea (B33335) by hepatocytes. medchemexpress.com Interestingly, studies using a human hepatocyte culture system (HEPAC2) showed no significant toxic effects at concentrations below 3.2 mg/ml, whereas studies in rats indicated liver damage at high doses, suggesting species-specific differences in response. nih.govresearchgate.net

Pancreatic Carcinoma Cells: CHP demonstrates significant anti-cancer activity in pancreatic carcinoma cells. nih.govalfa-chemistry.com It inhibits the proliferation of cell lines such as the rat DSL6A and murine Panc02. nih.govnih.gov The mechanism in DSL6A cells involves the induction of endoplasmic reticulum (ER) stress, which leads to the degradation of focal adhesion kinase (FAK), loss of cell adherence, and ultimately, caspase-independent apoptosis. nih.govfrontiersin.org

Table 1: Summary of this compound Effects on Specific Cell Types

| Cell Type | Model System | Key Findings | References |

|---|---|---|---|

| Fibroblasts | Human Skin Fibroblasts | Reduced proliferation rate; Inhibition of procollagen production via disruption of triple-helix formation. | nih.gov |

| Chick Tendon Fibroblasts | Reduced collagen synthesis from 25% to 7% of total protein; Increased degradation of newly synthesized collagen to 25%. | medchemexpress.comnih.gov | |

| Schwann Cells | Rat Schwann Cell-Neuron Co-cultures | Inhibited differentiation and basal lamina formation; Inhibited secretion of both collagenous and noncollagenous proteins; Disrupted collagen triple-helix. | medchemexpress.comnih.gov |

| Hepatocytes | Adult Rat Hepatocytes | Strongly inhibited DNA synthesis. | nih.gov |

| Human Hepatocytes (HEPAC2) | No significant effects on LDH, albumin, or urea release at concentrations < 3.2 mg/ml. | nih.govresearchgate.net | |

| Pancreatic Carcinoma Cells | Rat Pancreatic Carcinoma (DSL6A) | Inhibited proliferation; Induced loss of cell adherence and apoptosis via ER stress and FAK degradation. | nih.govalfa-chemistry.comfrontiersin.orgcancer.gov |

| Murine Pancreatic Carcinoma (Panc02) | Dose-dependent inhibition of cell growth and proliferation. | nih.gov |

Role as a Non-Proteinogenic Amino Acid Analog in Biological Systems

This compound is a non-proteinogenic amino acid, meaning it is not one of the 20 standard amino acids genetically coded for protein synthesis in organisms. nih.gov It serves as a structural analog of the proteinogenic amino acid L-proline. medchemexpress.comnih.govthermofisher.com Due to this structural similarity, this compound can be mistakenly incorporated into proteins in place of proline, leading to significant alterations in protein structure and function. nih.govresearchgate.netresearchgate.net This property makes it a valuable tool in research for studying cellular metabolism and the regulation of macromolecule synthesis. nih.govresearchgate.net

The primary and most studied biological effect of this compound as an amino acid analog is its potent inhibition of collagen synthesis and deposition. medchemexpress.comthermofisher.comtargetmol.com Collagen, the most abundant protein in mammals, relies heavily on proline and its post-translationally modified form, trans-4-hydroxy-L-proline, to form its stable triple helix structure. nih.govwikipedia.org When cells are exposed to this compound, it competes with proline for incorporation into newly synthesized polypeptide chains (protocollagen). researchgate.netnih.gov

The incorporation of the cis-isomer in place of proline residues prevents the polypeptide chains from folding into the correct triple-helical conformation. medchemexpress.comnih.gov The resulting defective, non-helical collagen is metabolically unstable. nih.gov Research has shown that this abnormal collagen is not extruded into the extracellular matrix at a normal rate and is instead targeted for rapid intracellular degradation. researchgate.netnih.govnih.gov This selective degradation of defective collagen appears to occur through a lysosomal pathway within the cell. nih.gov

Detailed studies on embryonic chick tendon fibroblasts have quantified these effects. The presence of this compound significantly reduces the net production of collagen, not only by disrupting its structure but also by enhancing its breakdown. nih.gov

Table 1: Effect of this compound on Collagen Metabolism in Chick Tendon Fibroblasts

This table summarizes research findings on how this compound, when introduced to freshly isolated embryonic chick tendon cells, alters collagen synthesis and degradation over a six-hour period. The data highlights the compound's role as a proline analog that leads to the creation of defective collagen, which is then preferentially degraded by the cells.

| Parameter | Control Conditions | With this compound | Reference |

|---|---|---|---|

| Collagen Synthesis (% of Total Protein Synthesis) | 25% | 7% | nih.gov |

| Degradation of Newly Synthesized Collagen | 8% | 25% | nih.gov |

The inhibitory effects are not limited to tendon cells. In co-cultures of rat Schwann cells and dorsal root ganglion neurons, cis-4-hydroxy-L-proline at concentrations of 100-200 μg/mL was found to inhibit the accumulation of both collagenous and noncollagenous proteins in the culture medium. medchemexpress.com Similarly, it has been shown to hinder the growth of various cell types, including fibroblasts and certain pancreatic cancer cells, by preventing the necessary deposition of triple-helical collagen. thermofisher.comtargetmol.comfishersci.atscientificlabs.co.uk

While it is a powerful tool for studying collagen metabolism, this compound is not typically found in animal proteins. Its natural occurrence is limited to certain species, such as in the toxic cyclic peptides produced by Amanita mushrooms. wikipedia.org

Molecular Mechanisms of Action of Cis 4 Hydroxy L Proline

Interference with L-Proline Metabolism and Incorporation into Peptides

Cis-4-Hydroxy-L-proline (CHP) is a non-physiological isomer of the naturally occurring amino acid hydroxyproline (B1673980) and functions as an analogue of L-proline. nih.govfrontiersin.org Its primary mechanism of interference involves its competitive substitution for L-proline during protein biosynthesis. nih.gov Research has demonstrated that the detrimental cellular effects induced by CHP can be prevented, and even reversed, by the addition of L-proline, indicating a competitive replacement of CHP by the correct amino acid. nih.gov

Once introduced into a biological system, CHP is incorporated into newly synthesized peptides and proteins, particularly those rich in proline residues, such as collagen. nih.govresearchgate.net This incorporation disrupts the normal structure and function of these proteins. For instance, CHP inhibits the synthesis and extracellular deposition of collagen. targetmol.commedchemexpress.com The presence of this analogue within the polypeptide chain prevents the proper formation of the stable, triple-helical conformation of collagen. medchemexpress.com Studies on chick embryo cartilage have shown that while proteins synthesized in the presence of cis-hydroxyproline are of a similar size to control proteins, their structure is compromised. researchgate.net This interference with protein synthesis and structure is a foundational aspect of its molecular action, leading to a cascade of downstream cellular stress responses. nih.gov

Induction of Endoplasmic Reticulum (ER) Stress Pathways

The incorporation of this compound into nascent polypeptide chains leads to the synthesis of misfolded proteins. The accumulation of these aberrant proteins within the endoplasmic reticulum (ER) lumen triggers a cellular stress response known as ER stress. nih.govfrontiersin.orgnih.gov This response is a key mediator of the biological effects of CHP, including the inhibition of cell growth. nih.govtargetmol.com The initiation of the ER stress machinery by CHP has been observed in various cell types, including pancreatic carcinoma cells. nih.gov

The accumulation of misfolded proteins in the ER activates a complex signaling network called the Unfolded Protein Response (UPR). nih.govoncotarget.com This is a quality control system designed to restore ER homeostasis by up-regulating chaperones and inducing transcription factors. nih.gov Treatment of cells with CHP leads to a demonstrable activation of the UPR. Key markers of this response include the increased expression of the 78-kDa glucose-regulated protein (GRP78), an ER chaperone, and the growth arrest and DNA damage-inducible gene 153 (GADD153), a pro-apoptotic transcription factor. nih.govfrontiersin.orgnih.gov

Studies in rat pancreatic carcinoma cells (DSL6A) have detailed the timeline of this activation. The messenger RNA (mRNA) transcript levels of GRP78 were found to increase as early as 3 hours after CHP administration, while the up-regulation of GADD153 mRNA was detected after 6 hours. nih.gov The increase in GRP78 protein levels followed, reaching a maximum after 24 hours of incubation with CHP. nih.gov

Table 1: Effect of this compound (CHP) on ER Stress Marker Expression in DSL6A Cells

| Marker | Type | Onset of mRNA Upregulation | Peak Protein Level | Reference |

|---|---|---|---|---|

| GRP78 | Chaperone | 3 hours | 24 hours | nih.gov |

A significant consequence of CHP-induced ER stress is the activation of intracellular proteolytic processes. nih.govfrontiersin.orgnih.gov These processes contribute to the observed cellular damage. A key target of this proteolytic activity is the Focal Adhesion Kinase (FAK), a non-receptor protein tyrosine kinase crucial for cell adhesion and survival signaling. nih.gov

Incubation with CHP induces the proteolytic cleavage and fragmentation of FAK. nih.gov This degradation is caspase-independent and results in the inactivation of the enzyme and its delocalization from focal adhesions, leading to a loss of cell adherence and rounding of the cells. nih.govfrontiersin.orgnih.gov The inhibition of these intracellular proteolytic processes with a broad-spectrum protease inhibitor was shown to abolish the effects of CHP on cellular functions, underscoring the importance of this mechanism. nih.gov In contrast, inhibitors of apoptosis-executing caspases did not prevent CHP-mediated cell damage, confirming that the critical FAK degradation occurs through a caspase-independent pathway. nih.gov

Activation of Unfolded Protein Response (UPR)

Interaction with Hypoxia-Inducible Factor 1-alpha (HIF-1α) Pathway

The regulation of Hypoxia-Inducible Factor 1-alpha (HIF-1α), a master transcriptional regulator of the cellular response to low oxygen (hypoxia), is intrinsically linked to proline hydroxylation. oncotarget.comwikipedia.org Under normal oxygen conditions (normoxia), specific proline residues on the HIF-1α subunit are hydroxylated by prolyl hydroxylase domain (PHD) enzymes. dovepress.comnih.gov This post-translational modification, which forms trans-4-hydroxy-L-proline, allows the von Hippel-Lindau (pVHL) E3 ubiquitin ligase to recognize, ubiquitylate, and target HIF-1α for rapid proteasomal degradation. oncotarget.comdovepress.com In hypoxic conditions, the lack of oxygen inhibits PHD activity, leading to HIF-1α stabilization, nuclear translocation, and the activation of hypoxia-response genes. oncotarget.comnih.gov

While the role of post-translationally formed trans-4-hydroxy-L-proline in HIF-1α degradation is well-established, the direct interaction of exogenously supplied this compound with this pathway is less defined. As an L-proline analogue, CHP is incorporated during protein synthesis rather than being a product of post-translational modification by PHDs. nih.govresearchgate.net However, some research suggests a potential interplay. In hepatocellular carcinoma, it was noted that hypoxia increased the expression of an enzyme involved in proline synthesis and was accompanied by an increase in hydroxyproline, which correlated with increased levels of HIF-1α. nih.gov This raises the possibility that alterations in the cellular pools of proline and its analogues could indirectly affect the HIF-1α pathway, but a direct molecular interaction or regulatory role for CHP has not been explicitly demonstrated.

Impact on Gene Expression and Epigenetic Regulation

This compound has a direct and measurable impact on the expression of specific genes, primarily as a consequence of inducing the Unfolded Protein Response. As detailed previously, CHP treatment leads to the transcriptional upregulation of ER stress-related genes, including the chaperone GRP78 and the transcription factor GADD153. nih.gov

Beyond the direct induction of stress-response genes, the metabolic perturbations caused by CHP may have broader implications for epigenetic regulation. Prolyl-4-hydroxylases, the enzymes critical for collagen synthesis and HIF-1α regulation, belong to a family of dioxygenases that require specific cofactors: α-ketoglutarate (α-KG), ascorbate (B8700270) (Vitamin C), and Fe²⁺. nih.govnih.gov Crucially, these same cofactors are required by enzymes that mediate epigenetic modifications, such as the TET (Ten-eleven translocation) family of DNA demethylases and the Jumonji C (JmjC) domain-containing histone demethylases. nih.govnih.gov

It has been proposed that the rate of collagen biosynthesis, which is dependent on the hydroxylation of prolyl residues, can influence metabolic epigenetics by competing for this common pool of cofactors. nih.govnih.gov By acting as a proline analogue and disrupting collagen synthesis, CHP could potentially alter the metabolic flux and availability of these essential cofactors. nih.govtargetmol.com A change in the availability of α-KG, ascorbate, or Fe²⁺ could, in turn, affect the activity of epigenetic modifying enzymes, thereby influencing global gene expression patterns. However, this remains an area requiring further investigation to establish a direct causal link.

Table 2: Mentioned Chemical Compounds

| Compound Name | Abbreviation |

|---|---|

| This compound | CHP |

| L-Proline | |

| 78-kDa glucose-regulated protein | GRP78 |

| Growth arrest and DNA damage-inducible gene 153 | GADD153 |

| Focal Adhesion Kinase | FAK |

| Hypoxia-Inducible Factor 1-alpha | HIF-1α |

| trans-4-hydroxy-L-proline | |

| von Hippel-Lindau protein | pVHL |

| α-ketoglutarate | α-KG |

| Ascorbate | |

| Iron (II) | Fe²⁺ |

| L-azetidine-2-carboxylic acid | AZC |

| N-nitrosomethylurea | |

| Dihydrotestosterone (B1667394) | |

| Bleomycin | |

| Glutamate | |

| Di-tert-butyl dicarbonate | |

| Pyrrolidine-5-carboxylate | P5C |

| OH-pyrroline-5-carboxylate | OH-P5C |

| Glycine | |

| Glyoxylate | |

| Oxalate |

Biosynthetic Pathways and Enzymology of Cis 4 Hydroxy L Proline

Natural Occurrence and Discovery of Biosynthetic Routes

cis-4-Hydroxy-L-proline is a naturally occurring amino acid, though less common than its stereoisomer, trans-4-hydroxy-L-proline, a major component of collagen. market.uswaseda.jpwikipedia.org It has been identified in various organisms, including plants like sandal (Santalum album L.) and grasses such as Festuca ovina and Festuca pratensis. nih.govnih.govfoodb.ca The biosynthesis of this compound in sandal has been a subject of study, with research indicating its formation from L-proline. nih.govresearchgate.net

Historically, the production of this compound was a complex and costly process, primarily achieved through chemical synthesis. waseda.jpasiaresearchnews.com This multi-step chemical conversion often involved the inversion of the hydroxyl group of the more readily available trans-4-hydroxy-L-proline. waseda.jpasiaresearchnews.compublish.csiro.au The discovery of a novel enzyme capable of directly hydroxylating L-proline at the cis-4 position represented a significant breakthrough, paving the way for more efficient and cost-effective industrial production methods. waseda.jpasiaresearchnews.com

Microbial and Enzymatic Production Strategies

The limitations of chemical synthesis have driven the development of microbial and enzymatic methods for producing this compound. These biological approaches offer the advantages of high specificity, milder reaction conditions, and reduced environmental impact. acs.orgresearchgate.net

Proline Hydroxylases in this compound Synthesis

The key to enzymatic production lies in a specific class of enzymes known as proline hydroxylases. nih.gov These enzymes catalyze the direct hydroxylation of L-proline to form hydroxyproline (B1673980) isomers.

A pivotal enzyme in this field is the L-proline cis-4-hydroxylase (SmP4H) discovered in Sinorhizobium meliloti. d-nb.infonih.gov This enzyme has been extensively characterized and is capable of catalyzing the hydroxylation of L-proline to yield this compound. d-nb.info The gene encoding SmP4H has been successfully cloned and expressed in host organisms like Escherichia coli for production purposes. d-nb.info

Engineered variants of SmP4H have also been developed to expand its catalytic repertoire. For instance, a reprogrammed SmP4H has been shown to catalyze the chlorination of L-proline at the C3 position. zhaw.chacs.org

L-proline cis-4-hydroxylase belongs to the large 2-oxoglutarate-dependent dioxygenase (2-OGD) superfamily of enzymes. nih.govd-nb.infomdpi.com These non-heme iron-containing enzymes utilize 2-oxoglutarate (also known as α-ketoglutarate) and molecular oxygen as co-substrates, with ferrous iron (Fe2+) as a crucial cofactor, to carry out a variety of oxidation reactions, including hydroxylation. acs.orgmdpi.comresearchgate.net

The 2-OGD superfamily is diverse and has been classified into different classes based on sequence similarity. researchgate.netnih.gov Proline hydroxylases fall within a class that is involved in post-translational modifications and the biosynthesis of specialized metabolites. mdpi.comnih.gov The reaction mechanism of these enzymes is well-conserved, making them attractive targets for biocatalytic applications. acs.org

L-Proline cis-4-hydroxylase (SmP4H) Characterization and Function

Metabolic Engineering Approaches for Enhanced Production

To improve the efficiency and yield of this compound production, researchers have turned to metabolic engineering of microorganisms, primarily E. coli. d-nb.infonih.gov These strategies focus on optimizing the cellular environment to favor the desired biosynthetic pathway.

A key challenge in microbial production is ensuring an adequate supply of the necessary substrates: L-proline and α-ketoglutarate. d-nb.infonih.gov The intracellular levels of L-proline in wild-type E. coli are tightly regulated and can be a limiting factor. d-nb.info

Several metabolic engineering strategies have been employed to address this:

Enhancing L-proline uptake: Overexpression of the L-proline transporter, PutP, has been shown to increase the intracellular availability of L-proline, leading to improved this compound production. d-nb.infonih.gov

Blocking L-proline degradation: The putA gene in E. coli encodes an enzyme responsible for L-proline degradation. d-nb.infoscispace.com Repressing or deleting this gene prevents the breakdown of the L-proline substrate, thereby channeling more of it towards hydroxylation and increasing the yield of the desired product. d-nb.infonih.govscispace.com

Increasing α-ketoglutarate supply: α-ketoglutarate is a crucial co-substrate for the proline hydroxylase. d-nb.info To enhance its availability, a two-strain coupling system has been developed. In this system, one engineered strain is used to produce α-ketoglutarate from a cheaper precursor like L-glutamate, which is then supplied to the second strain expressing the L-proline cis-4-hydroxylase. d-nb.infonih.gov This approach has successfully increased the final titer of this compound. d-nb.infonih.gov

Through these combined metabolic engineering efforts, significant improvements in the production of this compound have been achieved, demonstrating the power of synthetic biology in creating efficient microbial cell factories.

Regulation of Endogenous Metabolism (e.g., putA gene repression)

The efficient biosynthesis of this compound (c4Hyp) in microbial systems is intrinsically linked to the regulation of endogenous L-proline metabolism. A key player in this regulation is the putA gene, which encodes a bifunctional enzyme, proline dehydrogenase/Δ1-pyrroline-5-carboxylate dehydrogenase. This enzyme is responsible for the degradation of L-proline into glutamate. scispace.comnih.gov The expression of the put genes, including putA, is controlled by the concentration of proline and the intracellular localization of the PutA protein. scispace.comnih.gov In the absence of proline, PutA acts as a transcriptional repressor, binding to the promoter region of the put operon and inhibiting its transcription. scispace.comnih.gov Conversely, in the presence of proline, PutA relocates to the cell membrane, leading to the activation of put gene transcription and subsequent proline catabolism. scispace.comnih.gov

To enhance the intracellular availability of L-proline, a direct precursor for c4Hyp synthesis, researchers have focused on repressing the putA gene. nih.govresearchgate.net By limiting the degradation of L-proline, a larger substrate pool is available for the L-proline cis-4-hydroxylase enzyme to act upon, thereby increasing the yield of c4Hyp. nih.govresearchgate.net One effective strategy for putA repression is the use of CRISPR interference (CRISPRi) technology. nih.govresearchgate.net This technique utilizes a deactivated Cas9 (dCas9) protein guided by a small guide RNA (sgRNA) to specifically bind to the target gene's promoter, sterically hindering transcription. nih.gov The application of CRISPRi to repress putA in engineered Escherichia coli has been shown to significantly improve the production of c4Hyp. nih.govresearchgate.net This approach highlights the critical role of managing endogenous metabolic pathways to optimize the biosynthesis of desired compounds. researchgate.netnih.gov

Two-Strain Coupling Systems for Co-substrate Supply

The enzymatic hydroxylation of L-proline to form c4Hyp requires a co-substrate, α-ketoglutarate (α-KG). researchgate.netnih.gov Providing a sufficient and cost-effective supply of α-KG is a significant consideration in large-scale bioproduction. To address this, two-strain coupling systems have been developed. researchgate.netnih.govnih.gov These systems utilize a second microbial strain specifically engineered to produce and supply the necessary co-substrate to the primary production strain. researchgate.netnih.gov

In the context of c4Hyp production, a two-strain system can be designed where one strain is engineered to overproduce α-KG from a cheaper and more readily available carbon source, such as L-glutamate. researchgate.netnih.govd-nb.info This α-KG producer is then co-cultured with the c4Hyp-producing strain, which expresses the L-proline cis-4-hydroxylase. researchgate.netd-nb.info This strategy alleviates the metabolic burden on the production strain to synthesize its own α-KG, allowing it to dedicate more resources to the synthesis of the target molecule. d-nb.info A successful implementation of this approach involved coupling an engineered E. coli strain capable of converting L-glutamate to α-KG with another engineered E. coli strain designed for c4Hyp production. researchgate.netnih.gov This co-culture system achieved a significant titer of 13.5 g/L of c4Hyp, demonstrating the viability and potential of two-strain coupling systems for the economical production of hydroxyproline isomers. researchgate.netnih.govnih.govd-nb.info

Table 1: Two-Strain Coupling System for this compound Production

| Strain 1 (Co-substrate Producer) | Strain 2 (Product Synthesizer) | Starting Material for Co-substrate | Final Product | Reported Titer | Reference |

| Engineered E. coli (α-KG producer) | Engineered E. coli (c4Hyp producer) | L-glutamate | This compound | 13.5 g/L | researchgate.netnih.gov |

Biotransformation Processes for Hydroxyproline Isomers

Biotransformation offers a powerful and selective approach for the synthesis of various hydroxyproline isomers, including c4Hyp. nih.govresearchgate.net This method relies on the use of whole microbial cells or purified enzymes to catalyze specific chemical conversions. nih.gov Proline hydroxylases, a class of enzymes belonging to the Fe(II)/α-KG-dependent dioxygenase superfamily, are central to these biotransformation processes. nih.govresearchgate.net These enzymes exhibit remarkable regio- and stereoselectivity, enabling the production of specific hydroxyproline isomers from L-proline. nih.govresearchgate.net

The discovery and characterization of novel proline hydroxylases have expanded the toolbox for synthesizing different hydroxyproline isomers. waseda.jpasiaresearchnews.com For instance, L-proline cis-4-hydroxylase, isolated from Rhizobium species, specifically produces this compound. expasy.org In contrast, other proline hydroxylases can produce trans-4-hydroxy-L-proline or other isomers. nih.govnih.gov

Furthermore, enzymatic epimerization can be employed to convert between different isomers of hydroxyproline. nih.govresearchgate.netwikipedia.org For example, hydroxyproline 2-epimerase can convert L-hydroxyproline to D-hydroxyproline. nih.govresearchgate.net A specific 4-hydroxyproline (B1632879) epimerase has been identified that catalyzes the conversion of trans-4-hydroxy-L-proline to cis-4-hydroxy-D-proline. wikipedia.org These enzymatic transformations provide versatile routes to access a range of hydroxyproline isomers that may be difficult to obtain through traditional chemical synthesis. waseda.jpasiaresearchnews.com The use of engineered microorganisms expressing these specific enzymes in whole-cell biotransformation processes is a promising strategy for the industrial production of various valuable hydroxyproline isomers. nih.govnih.gov

Table 2: Enzymes in Hydroxyproline Isomer Biotransformation

| Enzyme | EC Number | Substrate | Product | Reference |

| L-proline cis-4-hydroxylase | 1.14.11.56 | L-proline | This compound | expasy.org |

| Prolyl 4-hydroxylase | 1.14.11.2 | L-proline | trans-4-Hydroxy-L-proline | frontiersin.org |

| Prolyl 3-hydroxylase | 1.14.11.7 | L-proline | trans-3-Hydroxy-L-proline | frontiersin.org |

| 4-hydroxyproline epimerase | 5.1.1.8 | trans-4-hydroxy-L-proline | cis-4-hydroxy-D-proline | wikipedia.org |

Metabolic Regulation and Interplay of Cis 4 Hydroxy L Proline

Integration within Proline and Hydroxyproline (B1673980) Metabolic Networks

The metabolism of proline and hydroxyproline involves distinct yet interacting pathways. Proline can be synthesized from glutamate, and its degradation is initiated by proline dehydrogenase (PRODH). nih.gov Hydroxyproline, on the other hand, is primarily formed through the post-translational hydroxylation of proline residues within procollagen (B1174764) by prolyl 4-hydroxylases. wikipedia.orgnih.gov Free hydroxyproline is released during the degradation of collagen. wikipedia.org

cis-4-Hydroxy-L-proline integrates into this network primarily as an analogue of L-proline. medchemexpress.comscbt.com In some microorganisms, such as Sinorhizobium meliloti, L-proline can be hydroxylated at the cis-4 position by L-proline cis-4-hydroxylase (SmP4H) to form this compound. d-nb.infonih.gov This demonstrates a direct enzymatic link for its formation from the proline pool in certain biological systems.

The metabolic pathways for proline and hydroxyproline are linked through shared intermediates and enzymes. While initiated by distinct dehydrogenases (PRODH for proline and PRODH2 for hydroxyproline), their respective oxidized products, pyrroline-5-carboxylate (P5C) and OH-pyrroline-5-carboxylate (OH-P5C), can be interconverted with proline and hydroxyproline by pyrroline-5-carboxylate reductase (PYCR). nih.gov This creates a point of potential metabolic crossover and competition.

Catabolism of this compound and its Derivatives

The breakdown of this compound has been studied in various organisms, revealing different enzymatic pathways.

In some bacteria, a pathway for the degradation of trans-4-hydroxy-L-proline involves its epimerization to cis-4-hydroxy-D-proline. nih.govwikipedia.org This D-isomer is then oxidized to Δ¹-pyrroline-4-hydroxy-2-carboxylate (HPC) by a D-hydroxyproline dehydrogenase. nih.gov Subsequently, HPC is deaminated to α-ketoglutarate semialdehyde (α-KGSA), which is then oxidized to the tricarboxylic acid (TCA) cycle intermediate, α-ketoglutarate. nih.govebi.ac.uk

A distinct anaerobic degradation pathway has also been identified. illinois.edu In this pathway, this compound is first isomerized to trans-4-hydroxy-D-proline. illinois.edu A glycyl radical enzyme, trans-4-hydroxy-D-proline C-N-lyase (HplG), then catalyzes the ring opening of this intermediate to form 2-amino-4-ketopentanoate (AKP). illinois.edu This is a notable reaction as it represents the first example of a ring-opening reaction catalyzed by this class of enzyme. illinois.edu

The catabolism of this compound and its derivatives involves a series of enzymatic steps that ultimately convert it into intermediates of central metabolism.

| Starting Compound | Key Intermediate(s) | Final Product(s) | Organism/Condition |

| trans-4-hydroxy-L-proline | cis-4-hydroxy-D-proline, Δ¹-pyrroline-4-hydroxy-2-carboxylate (HPC), α-ketoglutarate semialdehyde (α-KGSA) | α-ketoglutarate | Bacteria |

| This compound | trans-4-hydroxy-D-proline, 2-amino-4-ketopentanoate (AKP) | Acetyl-CoA, D-alanine | Anaerobic bacteria |

Role of Intermediates and Downstream Metabolites

The breakdown of this compound generates several key intermediates and downstream metabolites that have significant biological roles.

One of the central end products of certain catabolic pathways is α-ketoglutarate . nih.govcabidigitallibrary.org This molecule is a crucial intermediate in the TCA cycle, linking amino acid metabolism with cellular energy production. Its generation from hydroxyproline catabolism provides a source of carbon and energy for bacteria. researchgate.net

In the anaerobic pathway, the intermediates 2-amino-4-ketopentanoate (AKP) , acetyl-CoA , and D-alanine are produced. illinois.edu Acetyl-CoA is a vital metabolite that can enter the TCA cycle or be used in the synthesis of fatty acids and other compounds. D-alanine is a component of the bacterial cell wall. The production of AKP highlights the interconnectedness of amino acid degradation pathways, as it is also an intermediate in ornithine degradation. illinois.edu

The metabolic pathways of this compound are linked to central carbon and nitrogen metabolism through these intermediates.

| Intermediate/Metabolite | Metabolic Significance |

| α-ketoglutarate | TCA cycle intermediate, links amino acid and energy metabolism. nih.govcabidigitallibrary.org |

| 2-amino-4-ketopentanoate (AKP) | Intermediate in anaerobic degradation, links to ornithine metabolism. illinois.edu |

| Acetyl-CoA | Enters the TCA cycle, used in fatty acid synthesis. illinois.edu |

| D-alanine | Component of the bacterial cell wall. illinois.edu |

Relationship with Collagen Degradation and Free Hydroxyproline Release

This compound has a significant impact on collagen metabolism, primarily by acting as a proline analogue. medchemexpress.comscbt.com When incorporated into procollagen in place of proline, it disrupts the formation of the stable triple-helical structure. nih.gov This leads to the synthesis of "defective" collagen. pnas.org

The degradation of collagen, both normal and defective, results in the release of free hydroxyproline. wikipedia.orgnih.gov The measurement of free hydroxyproline is often used as an indicator of collagen catabolism and tissue degradation. nih.gov The appearance of free hydroxyproline as the major product of newly synthesized collagen degradation in cell culture has been demonstrated, highlighting its origin from an enzymatic and protein (collagen) source. nih.gov

Competitive Interactions with L-Proline and Other Imino Acids

As a structural analogue of L-proline, this compound can compete with proline and other imino acids for binding to transport proteins and enzymes.

Studies on the H+-coupled amino acid transporter PAT2 (SLC36A2) have shown that various proline derivatives, including this compound, can inhibit the uptake of L-proline. researchgate.net However, the affinity of this compound for this transporter is significantly lower than that of trans-4-hydroxy-L-proline and L-proline itself. researchgate.net This suggests that the stereochemistry of the hydroxyl group on the pyrrolidine (B122466) ring influences its interaction with the transporter.

The inhibitory effects of proline and its analogues extend to the enzymes involved in their catabolism. For example, the enzyme aldehyde dehydrogenase 4A1 (ALDH4A1), which catalyzes the final steps of both proline and hydroxyproline catabolism, is inhibited by various stereoisomers of proline and 4-hydroxyproline (B1632879). wiley.com Trans-4-hydroxy-L-proline is a more potent inhibitor of this enzyme than L-proline. wiley.com While the direct inhibitory constant for this compound on ALDH4A1 was not specified in the same detail, the general principle of competitive inhibition by proline analogues is well-established.

Furthermore, in the context of microbial production of this compound, the degradation of L-proline by endogenous metabolism is a limiting factor. d-nb.info Repressing the putA gene, which is responsible for L-proline degradation, can improve the production of this compound, indicating a direct competition for the L-proline substrate pool. researchgate.net

The table below summarizes the inhibitory interactions of proline derivatives with the PAT2 transporter.

| Compound | IC50 for PAT2-mediated L-[3H]proline uptake |

| trans-4-hydroxy-L-proline | 0.7 ± 0.2 mM |

| trans-3-hydroxy-L-proline | 13.1 ± 4.2 mM |

| This compound | > 20 mM |

Synthetic Methodologies and Derivative Chemistry of Cis 4 Hydroxy L Proline

Chemical Synthesis Approaches

Chemical synthesis remains a cornerstone for accessing cis-4-Hydroxy-L-proline, with significant efforts focused on stereoselective control and process efficiency.

Stereoselective Conversions from trans-4-Hydroxy-L-proline

The most common chemical strategy for obtaining this compound involves the stereochemical inversion of the hydroxyl group at the C4 position of the inexpensive and commercially available trans-4-Hydroxy-L-proline. publish.csiro.aumdpi.com This inversion is typically achieved through an SN2 reaction mechanism.

Several key methods have been established for this conversion:

Mitsunobu Reaction: This reaction allows for the direct inversion of the C4 alcohol. A notable application involves an intramolecular Mitsunobu reaction on an N-protected trans-4-Hydroxy-L-proline derivative. publish.csiro.auacs.org This process doesn't directly yield the cis-hydroxyproline but rather forms a bicyclic lactone intermediate through internal displacement by the carboxylic acid. publish.csiro.auresearchgate.net This lactone is a crucial, isolable intermediate that effectively locks in the cis configuration.

Activation and Displacement: An older, yet reliable, method involves activating the trans-hydroxyl group by converting it into a good leaving group, such as a tosylate or mesylate. publish.csiro.auresearchgate.net Subsequent intramolecular displacement by the carboxylate anion forms the same bicyclic lactone intermediate mentioned above. publish.csiro.auresearchgate.net

Lactone Ring Opening: Once the bicyclic lactone is formed, it can be readily opened to yield the desired this compound derivative. For instance, methanolysis of the lactone in the presence of a catalyst yields the corresponding methyl ester of N-protected this compound. researchgate.net Similarly, hydrolysis using aqueous acid can provide the free amino acid. biorxiv.org

| Method | Key Reagents/Steps | Intermediate | Outcome | Reference(s) |

| Intramolecular Mitsunobu | PPh₃, DEAD (or DBAD) on N-protected trans-isomer | Bicyclic lactone | Stereochemical inversion at C4 | publish.csiro.au, researchgate.net, acs.org |

| Hydroxyl Activation | 1. TsCl or MsCl, pyridine; 2. Base | Bicyclic lactone | Formation of lactone via SN2 cyclization | publish.csiro.au, researchgate.net |

| Deoxyfluorination | Morpholinosulfur trifluoride on protected trans-isomer | N/A | Direct conversion to cis-4-fluoro-L-proline derivative | acs.org |

Advancements in Chemical Synthesis Efficiency

A significant challenge in traditional chemical synthesis, particularly using the Mitsunobu reaction, is the removal of stoichiometric by-products like triphenylphosphine (B44618) oxide and the reduced azodicarboxylate. researchgate.net This often requires laborious chromatographic purification. To overcome this, an efficient extractive work-up procedure was developed, which greatly simplifies the purification process and makes the route more scalable. publish.csiro.auresearchgate.net

Enzymatic and Chemoenzymatic Synthetic Routes

Biocatalysis offers a powerful alternative to classical chemical methods, providing high stereoselectivity and milder reaction conditions, often with a lower environmental impact. asiaresearchnews.comkyowakirin.com

Applications of Biocatalysts (e.g., Lipases) in Stereoselective Synthesis

Enzymes are highly valued for their ability to distinguish between stereoisomers. In the context of hydroxyproline (B1673980) synthesis, lipases have been employed in chemoenzymatic strategies. For instance, Candida antarctica lipase (B570770) B (CALB) was identified as an efficient biocatalyst for the enantioselective hydrolysis of a racemic diester precursor, 4-oxo-1,2-pyrrolidinedicarboxylic acid dimethyl ester. researchgate.net This kinetic resolution allows for the separation of the enantiomers, with the desired (R)-enantiomer being isolated with high enantiomeric excess (>99.5% ee). researchgate.net This intermediate is then converted via regioselective hydrogenation to the corresponding precursor of cis-4-hydroxy-D-proline. researchgate.netresearchgate.net

While this specific lipase application leads to the D-isomer, the principle demonstrates the potential of chemoenzymatic resolutions. More direct enzymatic approaches involve proline hydroxylases. Fe/αKG dependent proline hydroxylases (P4Hs) have been used to directly synthesize this compound, which was then incorporated into bioactive peptide analogues. nih.govnsf.gov

Development of Efficient Industrial Production Methods

A landmark achievement in the production of this compound was the discovery of a novel L-proline cis-4-hydroxylase (P4H), an enzyme that directly and stereospecifically hydroxylates the C4 position of L-proline to form the cis-isomer. waseda.jpasiaresearchnews.com Previously, industrial access to this compound was limited by complex and high-cost multi-step chemical syntheses starting from the trans-isomer. waseda.jpkyowakirin.com

Leveraging this enzymatic discovery, Kyowa Hakko Bio established an innovative and efficient industrial manufacturing method. kyowakirin.com This process is noted for being low-cost and having a low environmental impact, as it involves a one-step enzymatic reaction on inexpensive L-proline. asiaresearchnews.comkyowakirin.com

Further optimization of this bioprocess has been achieved through metabolic engineering of host organisms like Escherichia coli. d-nb.info Key strategies to improve production titers include:

Optimizing Enzyme Expression: Enhancing the synthesis of the crucial SmP4H hydroxylase enzyme within the host cell. d-nb.info

Managing Substrate Metabolism: Improving the availability of the L-proline substrate by overexpressing its transporter protein (PutP) and repressing its degradation pathway (by targeting the putA gene). d-nb.info

Co-substrate Supply: Developing a two-strain biotransformation system where one engineered strain produces the necessary co-substrate, α-ketoglutarate (α-KG), from a cheaper starting material like L-glutamate, while the second strain performs the hydroxylation of L-proline. This co-culture approach successfully produced 13.5 g/L of this compound. d-nb.inforesearchgate.net

| Strain/System | Engineering Strategy | Titer Achieved | Reference(s) |

| Engineered E. coli | Overexpression of SmP4H, PutP transporter; repression of PutA degradation | 4.2 g/L | d-nb.info |

| Two-Strain Co-culture | Strain 1: α-KG production from L-glutamate; Strain 2: L-proline hydroxylation | 13.5 g/L | d-nb.info, researchgate.net |

Synthesis of cis-4-Hydroxy-L-Prolyl Amides and Other Derivatives

This compound is a versatile scaffold for the synthesis of a wide range of derivatives, particularly amides, which are common motifs in medicinally relevant molecules. thieme-connect.com

A highly effective method for creating these amides is a telescoped one-pot strategy that combines a Mitsunobu reaction with aminolysis. thieme-connect.comfigshare.com In this approach, N-protected this compound is first activated in situ, and then a nucleophilic amine, amino acid, or even a dipeptide is added to form the corresponding amide bond in good to excellent yields (78-97%). thieme-connect.com

The bicyclic lactone intermediate, formed during the chemical conversion from the trans-isomer, also serves as an excellent activated precursor for amide synthesis. researchgate.netresearchgate.net This lactone can react directly with amines to form the ring-opened amide derivative. For example, its reaction with β-alanine tert-butyl ester under biphasic conditions afforded the desired amide in 74% yield. researchgate.net

Beyond amides, other derivatives have been synthesized for various applications.

Fluorinated Analogs: Cis-4-[18F]Fluoro-l-proline has been synthesized from protected this compound derivatives for use as a PET imaging agent. acs.org

Alkylated Analogs: (4S)-1-methyl-4-propyl-L-proline, an epimer of an amino acid fragment found in the antibiotic lincomycin, was prepared in a stereoselective synthesis starting from this compound. mdpi.com

Protected Intermediates: The synthesis of key intermediates like N-BOC-cis-4-hydroxyproline methyl ester is crucial, as they serve as starting materials for a variety of other modified proline derivatives. google.com

| Derivative Type | Synthetic Strategy | Example Product | Yield | Reference(s) |

| Prolyl-Amide | One-pot Mitsunobu/Aminolysis | N-Cbz-cis-Hyp-NHBn | 97% | thieme-connect.com |

| Prolyl-Dipeptide | One-pot Mitsunobu/Aminolysis | N-Cbz-cis-Hyp-Gly-OMe | 82% | thieme-connect.com |

| Prolyl-Amide | Lactone Ring-Opening | N-PhSO₂-cis-Hyp-β-Ala-OtBu | 74% | researchgate.net |

| Alkylated Proline | Multi-step from cis-Hyp | (4S)-1-methyl-4-propyl-L-proline | N/A | mdpi.com |

Telescoped One-Pot Strategies for Amide Bond Formation

The efficient formation of amide bonds is a cornerstone of synthetic chemistry, particularly in the construction of peptides and other biologically active molecules. Telescoped one-pot strategies, which combine multiple reaction steps into a single, uninterrupted sequence without the isolation of intermediates, offer significant advantages in terms of efficiency, resource economy, and reduced waste.

Recent research has led to the development of a concise, diastereoselective, one-pot methodology for synthesizing cis-4-hydroxy-L-prolyl amides. thieme-connect.com This strategy employs a Mitsunobu reaction followed by aminolysis in a single vessel. The significance of this development lies in its ability to access valuable amide derivatives of this compound, a scaffold known for its potential in areas such as anticancer research. thieme-connect.comresearchgate.net

The process begins with N-protected this compound, which undergoes an intramolecular Mitsunobu reaction to form a bicyclic lactone. This activated intermediate is then directly subjected to aminolysis by introducing a variety of amines, including amino acid esters and dipeptides, into the same reaction pot. thieme-connect.com This approach circumvents the need for traditional peptide coupling reagents and simplifies purification, as by-products from the Mitsunobu reaction can be removed through a straightforward workup. researchgate.net The method is compatible with common N-protecting groups like Cbz, Boc, and Fmoc. researchgate.net

This one-pot strategy has demonstrated high yields for a range of substrates, showcasing its versatility. thieme-connect.com For example, the reaction of Cbz-cis-4-hydroxy-L-proline with different amines has yielded the corresponding amides in yields often exceeding 80%. thieme-connect.com The successful application of this methodology has been demonstrated in the synthesis of an anti-amnesic compound, highlighting its practical utility in accessing biologically relevant molecules. thieme-connect.com

Table 1: Examples of cis-4-Hydroxy-L-prolyl Amides Synthesized via a Telescoped One-Pot Methodology thieme-connect.com

| Amine Reactant | Resulting Amide Product | Yield (%) |

| Benzylamine | N-Benzyl-Cbz-cis-4-hydroxy-L-prolinamide | 97 |

| Glycine methyl ester | Cbz-cis-4-hydroxy-L-prolyl-Gly-OMe | 82 |

| L-Alanine methyl ester | Cbz-cis-4-hydroxy-L-prolyl-L-Ala-OMe | 83 |

| L-Phenylalanine methyl ester | Cbz-cis-4-hydroxy-L-prolyl-L-Phe-OMe | 89 |

| L-Leucine methyl ester | Cbz-cis-4-hydroxy-L-prolyl-L-Leu-OMe | 82 |

Incorporation into Peptide Structures and Analogs

The incorporation of this compound into peptides is a key strategy for creating analogs with modified conformations and biological activities. researchgate.net The distinct stereochemistry of the hydroxyl group at the C-4 position influences the pucker of the pyrrolidine (B122466) ring and the cis-trans isomerization of the preceding peptide bond, thereby imparting specific structural constraints on the peptide backbone. nih.gov

Standard solid-phase peptide synthesis (SPPS) using the Fmoc strategy is a common method for incorporating this amino acid. researchgate.net this compound, often with its hydroxyl group unprotected, can be coupled using standard activating agents. researchgate.netnih.gov For instance, it has been successfully incorporated into model peptides like Gly-Gly-Hyp-Ala to study the effects of subsequent modifications, such as phosphorylation. researchgate.netnih.gov

The synthesis of analogs extends to creating derivatives with various substituents. Multi-functionalized pyrrolidines have been synthesized from protected cis- or trans-3,4-epoxy-L-prolines, yielding a range of substituted hydroxy-L-proline analogs. biorxiv.org Furthermore, this compound serves as a precursor for other analogs, such as cis-4-fluoro-L-proline, through nucleophilic fluorination reactions. sioc-journal.cn These fluorinated analogs are valuable for ¹⁹F NMR studies of peptide and protein conformation.

The creation of peptide analogs containing this compound is often driven by the goal of mimicking or modulating the function of natural peptides. For example, it has been incorporated into analogs of Thyrotropin-Releasing Hormone (TRH). nih.gov In one approach, a key tripeptide intermediate is synthesized on a solid support, which is then converted to a lactone containing the cis-hydroxyproline residue via a Mitsunobu reaction, achieving an inversion of configuration at the C-4 position. nih.gov Subsequent one-pot transesterification and ammonolysis can then yield the desired TRH analog amide. nih.gov

Design and Synthesis of Macromolecular Conjugates for Modulating Biological Activity (e.g., Poly(PEG-Lys) Conjugates)

To enhance the therapeutic potential of this compound, particularly its antifibrotic properties, researchers have explored its conjugation to macromolecular carriers. This strategy aims to improve the molecule's pharmacokinetic profile and target its biological activity. One notable example is the conjugation of this compound to a water-soluble poly(ether urethane) carrier, specifically an alternating copolymer of polyethylene (B3416737) glycol (PEG) and lysine (B10760008), known as poly(PEG-Lys). usc.es

The synthesis of these conjugates involves creating either a pendent chain system or incorporating the amino acid into the polymer backbone. usc.es

Pendent Chain Conjugates: In this approach, this compound is attached to the lysine residues of the poly(PEG-Lys) carrier. The linkage can be an amide bond, forming poly(PEG-Lys-cHyp amide), or an ester bond, forming poly(PEG-Lys-cHyp ester). usc.es

Backbone Incorporation: An alternative strategy involves synthesizing a linear copolymer where this compound is part of the main polymer chain, linked with units of PEG and succinic acid to create poly(PEG-succinate-cHyp). usc.es

These macromolecular conjugates have been evaluated for their ability to inhibit collagen accumulation, a key process in fibrosis. In vitro studies using cultured smooth muscle cells and rat lung fibroblasts showed that the conjugates effectively inhibited cell growth. usc.es The poly(PEG-Lys-cHyp amide) conjugate was found to be the most potent, demonstrating over 100-fold greater activity than free this compound. usc.es

Table 2: In Vitro Bioactivity of this compound (cHyp) Conjugates usc.es

| Conjugate | cHyp Concentration (µg/mL) | Reduction in Smooth Muscle Cell Number (%) |

| poly(PEG-Lys-cHyp amide) | 8 | 47 |

| poly(PEG-Lys-cHyp ester) | 36 | 38 |

| poly(PEG-succinate-cHyp) | 118 | 31 |

In vivo evaluations further supported the potential of this strategy. When tested in a rat model using subcutaneously implanted poly(vinyl alcohol) sponges, the poly(PEG-Lys-cHyp amide) conjugate was the most effective, reducing collagen accumulation by 33% over 14 days compared to controls. usc.es These findings indicate that covalently attaching this compound to a macromolecular carrier like poly(PEG-Lys) is a promising approach for the localized inhibition of fibrosis. usc.esacs.org

Prodrug Development Strategies via Derivatization (e.g., N-acetylation)

While this compound has therapeutic potential as an inhibitor of collagen biosynthesis, its clinical application is limited by its rapid excretion and potential toxicity from systemic effects on noncollagen proteins. researchgate.netresearchgate.net To overcome these limitations, prodrug strategies involving derivatization have been investigated. N-acetylation, in particular, has emerged as a promising approach to enhance the compound's properties. researchgate.net

The N-acetylation of this compound to form N-acetyl-cis-4-hydroxy-L-proline is intended to decrease toxicity and potentially improve its retention in the bloodstream. researchgate.net This modification can be achieved through biotransformation. Research has shown that the N-acetyltransferase Mpr1 from Saccharomyces cerevisiae is capable of converting this compound into its N-acetylated form, both in vitro and in vivo. researchgate.net

To develop a scalable production method, the Mpr1 enzyme has been overexpressed in Escherichia coli. researchgate.net It was observed that inducing osmotic stress, for example by adding NaCl to the culture medium, enhanced the uptake of this compound into the bacterial cells, leading to a significant increase in the production of N-acetyl-cis-4-hydroxy-L-proline. researchgate.net Under optimized conditions with 2% NaCl, the yield reached 52 µmol of the N-acetylated product per gram of wet cell weight. researchgate.net This microbial production system represents a viable pathway for generating this new prodrug. researchgate.net Further studies have focused on co-expressing the L-proline cis-4-hydroxylase from Sinorhizobium meliloti with the yeast N-acetyltransferase in E. coli to achieve microbial production of the prodrug directly from L-proline.

Advanced Analytical Techniques for Cis 4 Hydroxy L Proline Research

Chromatographic Separations for Stereoisomer Analysis

The accurate analysis of cis-4-Hydroxy-L-proline is intrinsically linked to the ability to separate it from its various stereoisomers. Hydroxyproline (B1673980) has two chiral centers, leading to four possible stereoisomers: cis-4-L-hydroxyproline, trans-4-L-hydroxyproline, cis-4-D-hydroxyproline, and trans-4-D-hydroxyproline. Chromatographic techniques are at the forefront of achieving this challenging separation.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of hydroxyproline isomers. To achieve chiral separation, pre-column derivatization with a chiral reagent is a common strategy. One such reagent is Nα-(5-fluoro-2,4-dinitrophenyl)-L-valine amide (L-FDVA). researchgate.net This derivatization allows for the separation of the isomers on a reversed-phase HPLC column. researchgate.net For instance, a method employing a reversed-phase C18 column with UV detection at 340 nm has been successfully used to separate L-FDVA derivatives of proline and hydroxyproline isomers. biorxiv.org The separation is typically achieved using a gradient elution with a mobile phase consisting of an aqueous component (like formic acid in water) and an organic modifier (like acetonitrile). biorxiv.orgacs.org

Another approach involves the use of chiral stationary phases (CSPs). For example, CHIRALPAK ZWIX (+) and ZWIX (-) columns, which utilize quinine (B1679958) and quinidine (B1679956) derivatives as chiral selectors, have demonstrated the ability to directly separate free amino acids, including hydroxyproline isomers, using LC-MS compatible mobile phases. chiraltech.com

The table below summarizes a typical HPLC method for the analysis of this compound after derivatization.

| Parameter | Condition |

| Column | Reversed-Phase C18 |

| Derivatizing Agent | Nα-(5-fluoro-2,4-dinitrophenyl)-L-valine amide (L-FDVA) researchgate.net |

| Mobile Phase | Gradient of acetonitrile (B52724) in aqueous formic acid biorxiv.orgacs.org |

| Detection | UV at 340 nm biorxiv.org |

| Flow Rate | 1 mL/min biorxiv.org |

Electrokinetic Chromatography for Stereoselective Resolution

Electrokinetic chromatography, a capillary electrophoresis (CE) technique, offers a powerful alternative for the stereoselective resolution of hydroxyproline isomers. A chiral methodology was developed for the separation of the four stereoisomers of 4-hydroxyproline (B1632879). researchgate.net This method involves derivatization with 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl) followed by separation using methyl-γ-cyclodextrin as a chiral selector in the background electrolyte. researchgate.net This approach achieved baseline separation of all four stereoisomers in under 21 minutes. researchgate.net

Another CE-based method utilized the chiral reagent (R)-(-)-4-(3-Isothiocyanatopyrrolidin-yl)-7-nitro-2,1,3-benzoxadiazole for derivatization, coupled with a cyclodextrin-modified capillary zone electrophoresis (CD-CZE) system. mdpi.comresearchgate.net This technique enabled the rapid separation of all eight stereoisomers of 3- and 4-hydroxyproline. mdpi.comresearchgate.net

Key parameters for a successful electrokinetic chromatography separation are outlined below.

| Parameter | Condition |

| Technique | Capillary Electrophoresis (CE) in Electrokinetic Chromatography (EKC) mode researchgate.net |

| Derivatizing Agent | 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl) researchgate.net |

| Chiral Selector | Methyl-γ-cyclodextrin researchgate.net |

| Buffer | 75 mM phosphate (B84403) buffer (pH 7.0) researchgate.net |

| Voltage | 30 kV researchgate.net |

| Temperature | 15 °C researchgate.net |

Liquid Chromatography-Mass Spectrometry (LC-MS) Method Development

The coupling of liquid chromatography with mass spectrometry (LC-MS) provides enhanced selectivity and sensitivity for the analysis of this compound. A two-dimensional LC-MS/MS system has been developed for the enantioselective determination of proline and hydroxyproline isomers in biological samples. researchgate.net This method involves pre-column derivatization with 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F), followed by separation on a reversed-phase column. researchgate.net

LC-MS methods are crucial for confirming the identity of isomers. For example, electrospray ionization quadrupole time-of-flight mass spectrometry (ESI-Q-TOF-MS) has been used to confirm the identity of this compound produced by enzymatic reactions. researchgate.net The protonated molecular ion of the L-FDVA derivative of this compound appears at an m/z of 412. researchgate.netbiorxiv.orgresearchgate.net Tandem mass spectrometry (MS/MS) provides fragmentation patterns that serve as a fingerprint for the molecule, further confirming its structure. researchgate.net

Spectroscopic Characterization in Complex Biological Samples (e.g., NMR, MS of derivatives)

Spectroscopic techniques are indispensable for the structural elucidation and characterization of this compound, especially within complex biological mixtures.

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information. The ¹H NMR spectrum of this compound exhibits characteristic signals for its protons. While direct NMR analysis in complex biological samples can be challenging due to overlapping signals, it is a powerful tool for characterizing purified or synthesized compounds.

Mass spectrometry of derivatives, as mentioned previously, is a highly sensitive and specific method. Derivatization with reagents like L-FDVA not only aids in chromatographic separation but also produces characteristic mass spectra. researchgate.net The fragmentation pattern of the L-FDVA derivative of this compound in Q-TOF MS analysis provides unambiguous identification. researchgate.net

Quantitative Methodologies for Biological Systems (e.g., in tissues, serum)

Accurate quantification of this compound in biological systems like tissues and serum is critical for understanding its physiological roles. LC-MS/MS is the method of choice for this purpose due to its high sensitivity and specificity. moleculardepot.com

A two-dimensional LC-MS/MS method has been developed for the quantitative analysis of proline and hydroxyproline enantiomers in various biological samples. researchgate.net Such methods often involve stable isotope-labeled internal standards to ensure accuracy and precision. The development and validation of these methods are essential for applications in clinical studies and for monitoring disease progression. researchgate.netmoleculardepot.com For instance, hydroxyproline levels in serum and urine can be indicative of collagen catabolism and have been associated with certain diseases. nih.gov

Development of Biomarker Potential and Detection Assays

This compound has emerged as a potential biomarker for various conditions. For example, it has been suggested as a potential biomarker for the consumption of certain foods. hmdb.ca Elevated levels of hydroxyproline have been linked to conditions such as hepatocellular carcinoma, colon, and stomach cancer, although its direct role in disease progression is still under investigation. nih.gov

The development of robust and sensitive detection assays is crucial for establishing its utility as a biomarker. This includes the refinement of the quantitative LC-MS/MS methods discussed earlier. Furthermore, enzymatic assays could offer a specific and sensitive alternative for quantification. For example, while not specific to the cis-isomer, enzymatic assays for L-proline have been developed that offer high specificity over related compounds. frontiersin.orgnih.gov Similar principles could potentially be applied to develop assays specific for this compound by identifying or engineering specific enzymes.

Preclinical and Translational Research on Cis 4 Hydroxy L Proline

Anticancer Research and Mechanisms in Oncology Models

cis-4-Hydroxy-L-proline (CHP), a proline analog, has been the subject of preclinical research to evaluate its potential as an anticancer agent. sigmaaldrich.comscientificlabs.co.uksigmaaldrich.com Its mechanism of action is primarily attributed to its ability to inhibit collagen synthesis, a process crucial for tumor growth and metastasis. scientificlabs.co.ukmedchemexpress.com By incorporating into pro-collagen molecules, CHP disrupts the formation of the stable triple-helical structure of collagen, leading to its degradation and preventing its deposition in the extracellular matrix. medchemexpress.comnih.gov This interference with collagen metabolism has been shown to inhibit the proliferation, adhesion, and migration of various tumor cells. nih.gov

Pancreatic Carcinoma Growth Inhibition Studies